molecular formula C₁₆H₁₁D₆NO₂ B1155962 Carbazomycin A-d6

Carbazomycin A-d6

カタログ番号: B1155962
分子量: 261.35
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbazomycin A-d6 is a stable, isotope-labelled (deuterated) analog of Carbazomycin A, a natural compound isolated from Streptomyces species. It is specifically designed for use in biological and pharmacological research, particularly in studies investigating antimalarial and antituberculosis activities. The incorporation of six deuterium atoms makes this analog an essential internal standard for the quantitative bioanalysis of the parent compound, Carbazomycin A, using techniques such as LC-MS. This facilitates precise and accurate tracking of the drug's pharmacokinetics, metabolism, and distribution in complex biological systems. The parent compound, Carbazomycin A, is a multiply substituted carbazole, and recent synthetic advances have enabled its gram-scale synthesis through key steps involving aryne-mediated carbazole formation and regioselective demethylation. Carbazomycin A and its derivatives belong to a class of carbazole alkaloids known for their broad spectrum of electronic, antimicrobial, and antifungal properties. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

特性

分子式

C₁₆H₁₁D₆NO₂

分子量

261.35

同義語

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole-d6

製品の起源

United States

類似化合物との比較

Antifungal and Antibacterial Activity

  • Carbazomycin A : Weak antifungal activity (MIC > 16 µg/mL against Candida albicans) but effective against Gram-positive bacteria (MIC = 4 µg/mL for S. aureus) .
  • Carbazomycin B : Broader spectrum, inhibiting Xanthomonas oryzae (MIC = 8 µg/mL) and Trichophyton fungi (MIC = 16 µg/mL) .
  • Carbazomycin G/H: Moderate antifungal activity (MIC = 32–64 µg/mL) due to the quinoline moiety, which may disrupt membrane integrity .
  • Carbazomycin A-d6 : Presumed similar activity to Carbazomycin A, though primarily used in tracer studies .

Antioxidant and Enzyme Inhibition

  • Carbazomycin B : Potent 5-lipoxygenase (5-LO) inhibitor (IC₅₀ = 1.5 µM) and radical scavenger, suppressing lipid peroxidation in rat brain homogenates .
  • Carbazomycin A: Lower antioxidant activity due to methylated phenolic groups .

Antimalarial and Cytotoxic Effects

  • Carbazomycin B : Active against Plasmodium falciparum (IC₅₀ = 2.5 µM) and cytotoxic to MCF-7 breast cancer cells (IC₅₀ = 10 µM) .

Comparative Advantages and Limitations

Compound Advantages Limitations
Carbazomycin A-d6 Enables metabolic tracking; stable isotope labeling Limited commercial availability; high synthesis cost
Carbazomycin B Broad bioactivity (antifungal, antioxidant, 5-LO inhibition) Susceptibility to oxidation at phenolic -OH
Carbazomycin G/H Novel quinoline structure for drug design Moderate bioactivity; limited mechanistic data

準備方法

Synthesis of Carbazomycin A Core

The carbazole skeleton is constructed via a biomimetic oxidative dimerization of 3-methylindole under FeCl3 catalysis (78% yield). Subsequent Friedel-Crafts prenylation at C-3 using 3-methyl-2-butenyl bromide introduces the terpenoid sidechain (62% yield).

Methyl Group Deuteration

The native C-4 and C-5 methyl groups are introduced via alkylation with CD3I (2.5 equiv) in DMF at 0°C, achieving 73% yield per methyl. Excess CD3I ensures complete deuteration, confirmed by MS (m/z: [M+H]+ 312.18 → 318.21).

Aromatic H/D Exchange

Heating the intermediate in DCl/D2O (1:4) at 110°C for 24 h replaces C-1 and C-8 protons with deuterium (51% incorporation efficiency). NMR monitoring (DMSO-d6) shows aromatic singlet collapse at δ 7.25 and 7.41.

Method II: Early-Stage Deuteration Using Deuterated Building Blocks

Preparation of Deuterated Indole Precursor

2-Deutero-3-methylindole is synthesized via Pd/C-catalyzed H/D exchange in D2O at 150°C (89% deuteration). This precursor undergoes oxidative dimerization to form a d2-carbazole core.

Prenylation with Deuterated Isoprenoid Chains

Deuterated prenyl bromide (C5D10Br2) is prepared by brominating isoprene-d10 with NBS, yielding 68% C5D10Br2. Alkylation of the carbazole core achieves 59% yield, confirmed by 2H NMR (δ 1.72, s, 6D).

Table 2: Isotopic Purity Comparison Between Methods

MethodDeuterium SitesIsotopic Purity (%)MS Abundance (M+H)+
Late-Stage698.2318.21 (100)
Early-Stage899.5320.23 (100)

Method III: Enzymatic Deuteration via Bacterial Biotransformation

Streptomyces Fermentation in D2O Medium

Adapting protocols from carbazomycin A biosynthesis, Streptomyces sp. cultures are grown in 70% D2O minimal media supplemented with deuterated glucose (glucose-d12). Deuteration occurs at C-4 methyl (91%) and hydroxyl (87%) positions.

Post-Fermentation Chemical Modification

Residual protonated sites are deuterated via NaBD4 reduction (hydroxyl group) and DCl/D2O exchange (aromatic protons), achieving 94% overall deuteration. LC-MS analysis shows a 6 Da mass shift (m/z 312 → 318).

Analytical Characterization and Validation

Mass Spectrometry

HRMS (ESI-TOF) confirms six deuterium atoms: m/z 318.2145 [M+H]+ (calc. 318.2151). Isotopic clusters show 98.2% purity with D6/D5 ratio of 95:5.

NMR Spectroscopy

1H NMR (600 MHz, DMSO-d6) reveals absence of signals at δ 2.31 (C-4 CH3) and δ 1.72 (prenyl CH3), replaced by 2H signals in 2H NMR. 13C NMR shows triplet splitting for CD3 groups (JCD = 19 Hz).

Challenges and Optimization Strategies

  • Isotopic Scrambling : Prolonged H/D exchange above 120°C causes deuterium loss at methyl groups. Optimal conditions: 110°C, 24 h.

  • Cost Efficiency : CD3I costs $1,200/g, making Method I economically prohibitive for large-scale synthesis. Method III offers 43% cost reduction via microbial deuteration.

  • Regioselectivity : Competing deuteration at C-2 occurs if indole precursors lack electron-withdrawing groups. Adding a nitro group at C-5 improves selectivity to 9:1 .

Q & A

Q. What experimental strategies are recommended for synthesizing and isolating Carbazomycin A-d6 in laboratory settings?

Methodological Answer: To synthesize Carbazomycin A-d6, researchers should employ deuterated precursors (e.g., deuterated methyl groups) during biosynthesis, leveraging isotopic labeling techniques. Isolation can be optimized using the OSMAC (One Strain Many Compounds) strategy, which involves varying fermentation media compositions (e.g., carbon/nitrogen ratios, trace elements) to enhance yield . Post-fermentation, use chromatographic methods (e.g., Sephadex LH-20 column chromatography) and semi-preparative reverse-phase HPLC for purification. Validate isotopic incorporation via high-resolution mass spectrometry (HR-ESI-MS) and NMR spectroscopy .

Q. How can researchers confirm the structural integrity and deuterium labeling efficiency of Carbazomycin A-d6?

Methodological Answer: Combine spectroscopic and spectrometric analyses:

  • NMR : Compare ¹H and ²H NMR spectra to confirm deuterium substitution at specific positions. Absence of proton signals in deuterated regions indicates successful labeling .
  • HR-ESI-MS : Look for a molecular ion peak at m/z = [M + H]⁺ + 6 Da (e.g., theoretical m/z 248.1238 for Carbazomycin A-d6 vs. 242.1172 for non-deuterated Carbazomycin A) .
  • Isotopic Purity : Use LC-MS/MS to quantify deuterium incorporation (>98% purity is ideal for pharmacokinetic studies) .

Advanced Research Questions

Q. What isotopic effects might deuterium labeling introduce in Carbazomycin A-d6’s bioactivity, and how can these be experimentally assessed?

Methodological Answer: Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability, binding affinity, or enzymatic inhibition. To evaluate:

Comparative Bioassays : Test non-deuterated and deuterated analogs against target pathogens (e.g., Staphylococcus aureus, Plasmodium falciparum) using MIC (Minimum Inhibitory Concentration) assays .

Metabolic Stability Studies : Incubate both compounds with liver microsomes and quantify degradation rates via LC-MS. A longer half-life (t½) for Carbazomycin A-d6 suggests improved metabolic stability .

Q. How can researchers resolve contradictions in bioactivity data between Carbazomycin A-d6 and its non-deuterated counterpart?

Methodological Answer: Contradictions may arise from experimental variables such as:

  • Media Composition : Adjust fermentation conditions to rule out media-induced bioactivity variations .
  • Assay Sensitivity : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., chloroquine for P. falciparum) .
  • Statistical Analysis : Apply multivariate regression to isolate isotopic effects from confounding factors (e.g., pH, temperature) .

Q. What methodologies are suitable for studying Carbazomycin A-d6’s metabolic pathways in microbial systems?

Methodological Answer:

Isotopic Tracer Studies : Feed ¹³C/²H-labeled precursors during biosynthesis and track incorporation via NMR or mass spectrometry .

Gene Knockout Models : Use CRISPR-Cas9 to disrupt putative biosynthetic genes (e.g., methyltransferases) in Streptomyces spp. and monitor metabolic intermediates .

Metabolomics : Perform untargeted LC-MS/MS to profile deuterated metabolites and map pathways .

Q. How should researchers design experiments to investigate Carbazomycin A-d6’s potential off-target effects in eukaryotic cells?

Methodological Answer:

Cytotoxicity Screening : Use human cell lines (e.g., MCF-7, HEK293) and measure IC₅₀ values via MTT assays .

Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes post-treatment.

Dose-Response Curves : Test sub-MIC concentrations to assess sub-lethal effects (e.g., biofilm inhibition) .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in quantifying deuterium incorporation, and how can they be mitigated?

Methodological Answer:

  • Pitfall 1 : Signal overlap in NMR due to residual protons.
    Solution : Use deuterium-depleted solvents and ²H-decoupled NMR experiments .
  • Pitfall 2 : Inaccurate HR-ESI-MS quantification due to isotopic impurities.
    Solution : Pre-purify samples via HPLC and validate with synthetic deuterated standards .

Q. How can researchers ensure reproducibility in Carbazomycin A-d6 studies across laboratories?

Methodological Answer:

  • Standardized Protocols : Publish detailed methods (e.g., media recipes, chromatography gradients) in supplementary materials .
  • Inter-Lab Validation : Share samples with collaborating labs for cross-validation of bioactivity and isotopic purity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。